molecular formula C11H8N4O2S2 B2557344 N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-60-0

N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2557344
CAS No.: 851944-60-0
M. Wt: 292.33
InChI Key: WNLBQENBGUQSNZ-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 4-methylthiazol-2-yl carboxamide group.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S2/c1-6-5-19-10(13-6)14-8(16)7-4-12-11-15(9(7)17)2-3-18-11/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBQENBGUQSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 851944-60-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_8N4_4O2_2S2_2, with a molar mass of 292.34 g/mol. The compound features a thiazolo ring fused with a pyrimidine moiety and a carboxamide functional group, which contributes to its biological activity.

Property Value
Molecular FormulaC11_{11}H8_8N4_4O2_2S2_2
Molar Mass292.34 g/mol
CAS Number851944-60-0

Anticancer Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. This compound has been evaluated for its effectiveness against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC50_{50} value of 7.26 µM against HepG2 cells, indicating potent cytotoxicity compared to standard drugs like Staurosporine (IC50_{50} = 8.4 µM) .

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle in cancer cells, leading to increased apoptosis.
  • VEGFR-2 Inhibition : It inhibits the VEGFR-2 kinase, crucial for tumor angiogenesis. One study reported an IC50_{50} of 0.15 µM for VEGFR-2 inhibition, demonstrating its potential as an antiangiogenic agent .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits antimicrobial activity . Thiazole derivatives have been noted for their effectiveness against various pathogens due to their ability to disrupt microbial cell functions.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Studies : A recent study synthesized various thiazole derivatives and assessed their anticancer activity against MCF-7 and HepG2 cell lines. The most active derivative exhibited an IC50_{50} value significantly lower than standard treatments .
    Compound Cell Line IC50_{50} (µM)Standard Drug IC50_{50} (µM)
    Compound 4cMCF-72.57 ± 0.166.77 ± 0.41
    Compound 4cHepG27.26 ± 0.448.40 ± 0.51
  • Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through activation of caspase pathways, further supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Inhibitory Activity of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Compound Name Substituent β1i Inhibition β5i Inhibition Source
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl 19% 23%
N-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetamide Benzyl + dihydrodioxin 31% 32%
N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 4-Methylthiazol-2-yl Data pending Data pending -
  • Substituent Effects: Compound 21 (furan substituent) shows moderate β1i/β5i inhibition (19–23%), likely due to the electron-rich furan enhancing binding interactions . Compound 22 (benzyl-dihydrodioxin) exhibits higher inhibition (31–32%), suggesting bulkier aromatic groups improve target engagement .

Functional Group Modifications

  • Carboxamide vs. Sulfonic Acid Derivatives :

    • Sulfonic acid derivatives (e.g., 3c and 4a in and ) demonstrate enhanced solubility due to their hydrophilic groups but may exhibit reduced membrane permeability compared to carboxamides .
    • The carboxamide group in the target compound likely improves lipophilicity, favoring cellular uptake while maintaining hydrogen-bonding capacity for target binding .
  • Ester vs. Carboxamide :

    • Ethyl carboxylate derivatives (e.g., ) are prone to hydrolysis in vivo, whereas the carboxamide in the target compound offers metabolic stability .

Dimeric and Macrocyclic Derivatives

  • However, dimerization may reduce bioavailability compared to monomeric analogs like the target compound .

Structural and Crystallographic Insights

  • Crystal Packing : Ethyl carboxylate derivatives () exhibit intermolecular hydrogen bonding, critical for stabilizing crystal lattices. Similar interactions may govern the target compound’s solid-state behavior .
  • Puckering Analysis: The thiazolo[3,2-a]pyrimidine core likely adopts a non-planar conformation, as seen in related heterocycles, enhancing binding to curved enzymatic pockets .

Key Research Findings and Trends

  • Activity Trends : Bulky aromatic substituents (e.g., benzyl, 4-methylthiazol-2-yl) correlate with higher inhibitory activity compared to smaller heterocycles (e.g., furan) .
  • Synthetic Accessibility : Carboxamide derivatives are readily synthesized via condensation reactions, as demonstrated in and , enabling rapid diversification of the thiazolo[3,2-a]pyrimidine scaffold .
  • Pharmacokinetic Considerations : Carboxamides balance solubility and stability, making them preferable over esters or sulfonic acids for drug development .

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